3,5-Dimethoxy-benzamidine hydrochloride
Overview
Description
- 3,5-Dimethoxy-benzamidine hydrochloride is a chemical compound with the molecular formula C<sub>9</sub>H<sub>12</sub>N<sub>2</sub>O<sub>2</sub>·HCl .
- It is also known as 3,5-DIMETHOXY-BENZAMIDINE HCL or 3,5-Dimethoxybenzimidamide hydrochloride .
- This compound is used in laboratory research and has various applications.
Synthesis Analysis
- 3,5-Dimethoxy-benzamidine hydrochloride can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives.
- The obtained products are purified and analyzed using techniques such as IR , 1H NMR , 13C NMR spectroscopy , and elemental methods.
Molecular Structure Analysis
- The molecular structure of 3,5-Dimethoxy-benzamidine hydrochloride consists of a benzamidine moiety with two methoxy groups (CH<sub>3</sub>O-) attached at positions 3 and 5 on the benzene ring.
- The hydrochloride salt provides stability and solubility.
Chemical Reactions Analysis
- 3,5-Dimethoxy-benzamidine hydrochloride can undergo various organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization.
Physical And Chemical Properties Analysis
- Physical properties include color (reddish-brown solid), malleability, and solubility.
- Chemical properties include its ability to react to form new substances (e.g., metal chelate activity).
- Density : Approximately 1.22 g/cm³ .
Scientific Research Applications
Synthesis and Chemical Applications : The compound has been implicated in the synthesis of novel heterocyclic compounds with potential biological activities. For example, a study describes the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic activities. These compounds were prepared using various synthetic routes involving reactions with 3,5-Dimethoxy-benzamidine hydrochloride or related compounds, showcasing its utility in generating biologically active molecules (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitumor and Antistaphylococcal Activity : A series of new 2-[4-(3,4-dimethoxyphenoxy)phenyl]-1,N-disubstituted-1H-benzimidazole-5-carboxamidines were synthesized and evaluated for their potential antistaphylococcal activity. Most compounds exhibited good minimum inhibitory concentrations (MICs) against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), highlighting the role of 3,5-Dimethoxy-benzamidine hydrochloride derivatives in developing new antimicrobial agents (Püsküllü et al., 2015).
Antioxidant and Antibacterial Activities : Another study synthesized a series of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives, demonstrating significant antioxidant, free radical scavenging, metal chelating activity, and antibacterial effectiveness. This research underscores the chemical versatility and potential therapeutic applications of compounds derived from or related to 3,5-Dimethoxy-benzamidine hydrochloride (Yakan et al., 2020).
Pharmacological Applications : SSR126768A, a derivative with the core structure related to 3,5-Dimethoxy-benzamidine hydrochloride, was identified as a potent, selective, and orally active oxytocin receptor antagonist with potential applications in preventing preterm labor. This compound's pharmacological profile underscores the broader implications of structural analogs of 3,5-Dimethoxy-benzamidine hydrochloride in developing new therapeutic agents (Serradeil-Le Gal et al., 2004).
Safety And Hazards
- Hazard Classification : Skin and eye irritation, respiratory irritation.
- Precautions : Avoid skin and eye contact, use protective gear, and handle in a well-ventilated area.
- Toxicity : No specific information available.
Future Directions
- Research Opportunities : Investigate its potential applications in various fields.
- Bioorthogonal Applications : Explore its use in chemical biology investigations.
properties
IUPAC Name |
3,5-dimethoxybenzenecarboximidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-12-7-3-6(9(10)11)4-8(5-7)13-2;/h3-5H,1-2H3,(H3,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCNBCYWSLQCFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=N)N)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40486480 | |
Record name | 3,5-Dimethoxy-benzamidine HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40486480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethoxy-benzamidine hydrochloride | |
CAS RN |
61416-81-7 | |
Record name | 3,5-Dimethoxy-benzamidine HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40486480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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